Trimethoxymethyl-cyclohexane

Übersicht

Beschreibung

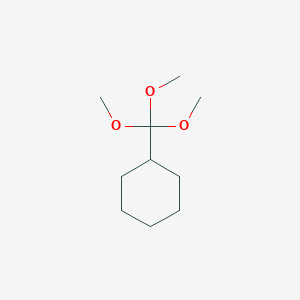

Trimethoxymethyl-cyclohexane: is an organic compound with the molecular formula C10H20O3. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethoxymethyl-cyclohexane can be synthesized through the reaction of cyclohexane with trimethoxymethane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the trimethoxymethyl group on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Oxidation Pathways

Methylcyclohexane (MCH) exhibits distinct low- and high-temperature oxidation mechanisms. At 10–20 atm and 670–1020 K , stoichiometric MCH-"air" mixtures show ignition delay times sensitive to methylcyclohexylperoxy radical isomerization rates . Key intermediates include:

| Intermediate | Role in Mechanism |

|---|---|

| Methylcyclohexylperoxy | Low-temperature chain propagation |

| Cyclohexene derivatives | High-temperature decomposition |

Experimental validation using rapid compression machines highlights pressure-dependent behavior, with 100% Ar diluent reducing ignition delays compared to N₂-rich environments .

Catalytic Dehydrogenation

Pt-based catalysts on functionalized granular activated carbon (GAC) promote MCH dehydrogenation to toluene (hydrogen carrier). Performance metrics for modified GAC supports:

| Catalyst Support | Pt Dispersion (%) | Toluene Yield (350°C) |

|---|---|---|

| H₂SO₄-treated GAC | 78 | 92% |

| HNO₃-treated GAC | 65 | 85% |

| APTES-functionalized GAC | 82 | 94% |

Sulfuric acid treatment introduces oxygen groups, enhancing Pt dispersion and activity .

Functionalization with Trichloroisocyanuric Acid (TCCA)

Manganese(III) complexes catalyze MCH functionalization under mild conditions (25–50°C ):

| Catalyst | Major Product | Conversion (%) |

|---|---|---|

| [Mn(salen)Cl] | Chloromethylcyclohexane | 26.3 (50°C) |

| MnCl₂·4H₂O | 1-Chloro-4-methylcyclohexane | 18.8 (50°C) |

EPR studies reveal Mn(III)→Mn(II) reduction in [Mn(LMet4)Cl] and [Mn(salan)Cl], while [Mn(salen)Cl] retains Mn(III) oxidation state .

Metabolic Hydroxylation

In vivo studies identify hydroxylation as the primary metabolic pathway:

| Metabolite | Relative Abundance (%) |

|---|---|

| trans-4-Methylcyclohexanol | 14.7 |

| cis-4-Methylcyclohexanol | 2.4 |

| Cyclohexylmethanol | 0.3 |

Steric effects favor hydroxylation at the carbon furthest from the methyl group .

Zeolite-Mediated Methylation

Methoxy species on H-ZSM-5 zeolites react with cyclohexane via CD₂ transfer, recovering OD groups. Comparatively, benzene methylation involves CD₃ transfer, regenerating acidic OH groups :

| Substrate | Methylation Mechanism | Activation Energy (kJ/mol) |

|---|---|---|

| Cyclohexane | CD₂ transfer | 85 ± 4 |

| Benzene | CD₃ transfer | 92 ± 5 |

Key Reaction Trends

-

Temperature dependence : Low-temperature oxidation favors peroxy radicals, while high-temperature pathways produce olefins .

-

Catalyst design : Support functionalization critically influences metal dispersion and selectivity .

-

Steric effects : Dictate regioselectivity in both metabolic and synthetic hydroxylation .

These findings underscore methylcyclohexane’s versatility in combustion, catalysis, and organic synthesis, with applications ranging from hydrogen storage to fine chemical production.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Trimethoxymethyl-cyclohexane serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular architectures. Its trifunctional nature allows it to participate in multiple chemical reactions, facilitating the development of diverse compounds.

Case Study: Trifunctionalized Cyclohexanes

A study demonstrated the synthesis of trifunctionalized cyclohexanes using this compound as a precursor. The reactions yielded various derivatives with high diastereoselectivity, showcasing its utility in generating complex structures essential for drug development .

| Reaction Type | Yield (%) | Diastereoselectivity |

|---|---|---|

| Oxidative Amidation | 71 | 8:1 |

| Amine Coupling | 68 | 6:1 |

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a scaffold for drug design. Its structural features can be modified to enhance biological activity against various targets.

Case Study: Antiviral Activity

Recent research highlighted the synthesis of compounds incorporating a cyclohexane moiety that inhibit SARS-CoV-2 protease. These compounds exhibited nanomolar activity and demonstrated potential as therapeutic agents against COVID-19 . The structural modifications facilitated binding affinity improvements, indicating the importance of cyclohexane derivatives in antiviral drug development.

| Compound ID | EC50 (µM) | Selectivity Index |

|---|---|---|

| 2a | 0.035 | 2857 |

| 3a | 0.032 | 3125 |

Materials Science

In materials science, this compound is explored for its potential in developing functional materials, including polymers and coatings.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The compound's methoxy groups facilitate cross-linking reactions, resulting in robust materials suitable for industrial applications .

Beyond its synthetic applications, this compound has been investigated for its biological effects, including antibacterial properties.

Case Study: Antibacterial Testing

Compounds derived from this compound were tested against various bacterial strains, revealing moderate antibacterial activity comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antibacterial agents.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Medium |

| Staphylococcus aureus | Moderate |

| Salmonella typhimurium | Low |

Wirkmechanismus

The mechanism by which trimethoxymethyl-cyclohexane exerts its effects involves its ability to act as a methylating agent. It can donate methyl groups to various substrates, facilitating the formation of new chemical bonds. This methylation process is crucial in many organic synthesis reactions, enabling the creation of complex molecules from simpler ones .

Vergleich Mit ähnlichen Verbindungen

Cyclohexane: A simpler hydrocarbon that serves as a starting material for the synthesis of various derivatives.

Uniqueness: Trimethoxymethyl-cyclohexane is unique due to its trimethoxymethyl functional group, which provides it with distinct reactivity compared to other similar compounds. This functional group allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both laboratory and industrial applications .

Biologische Aktivität

Trimethoxymethyl-cyclohexane is a cyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups attached to a cyclohexane ring. This unique structure contributes to its diverse biological activities. The compound's molecular formula and weight are critical for understanding its interactions in biological systems.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of cyclohexane, including this compound, exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Inhibition of COX Enzymes :

- A study reported IC50 values for various derivatives against COX-1 and COX-2 enzymes, indicating their potency in reducing inflammation. The results are summarized in Table 1 below.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi.

- Antibacterial Effects :

- The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

3. Cytotoxic Effects

The cytotoxic potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Case Study :

- A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations, indicating its potential as an anticancer drug.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound may reduce the expression of pro-inflammatory cytokines and enzymes.

- Disruption of Bacterial Cell Walls : Its structure allows it to penetrate bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

Eigenschaften

IUPAC Name |

trimethoxymethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIMTVQCHGXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426189 | |

| Record name | Trimethoxymethyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51354-80-4 | |

| Record name | (Trimethoxymethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51354-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxymethyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.